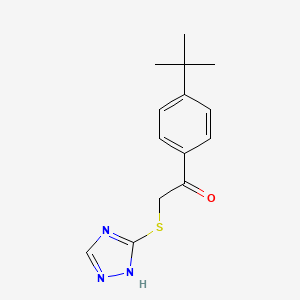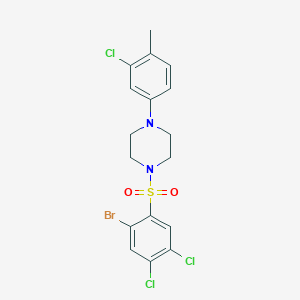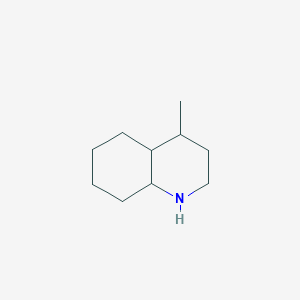
4-Methyl-decahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-decahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines It is characterized by a quinoline ring system that is fully saturated, with a methyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-decahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methylquinoline. This process typically uses a platinum or palladium catalyst under high pressure and temperature conditions to fully saturate the quinoline ring.
Another method involves the reduction of 4-methyl-1,2,3,4-tetrahydroquinoline using a suitable reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure complete reduction of the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound often employs continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of 4-methylquinoline using supported metal catalysts. The process parameters, such as temperature, pressure, and flow rates, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-methylquinoline using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an inert atmosphere.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: 4-Methylquinoline.
Reduction: Fully saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methyl-decahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to natural alkaloids makes it a useful model compound for studying biological activity and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Methyl-decahydroquinoline can be compared with other similar compounds, such as:
Decahydroquinoline: Lacks the methyl group at the fourth position, leading to different chemical and biological properties.
4-Methylquinoline: Contains an unsaturated quinoline ring, resulting in different reactivity and applications.
Tetrahydroquinoline: Partially saturated quinoline ring, with different chemical behavior and uses.
The uniqueness of this compound lies in its fully saturated ring system combined with the presence of a methyl group, which imparts specific chemical and biological properties that are distinct from its analogs.
Propriétés
IUPAC Name |
4-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBVRISDNZUAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
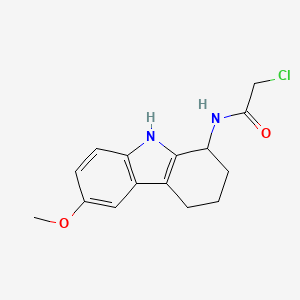
![N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2933665.png)
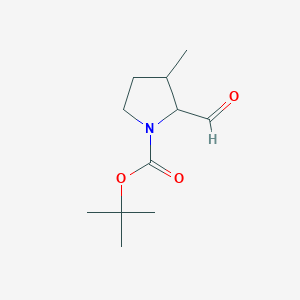
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2933668.png)
![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)

![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)
![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)
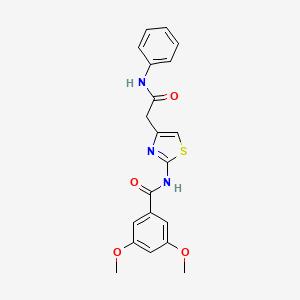
![1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol](/img/structure/B2933677.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2933680.png)

